![molecular formula C8H7ClN2O2 B13009251 4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-6-methoxy-3-methylpyridine with hydroxylamine to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylisoxazolo[5,4-b]pyridine: Lacks the methoxy group.
6-Methoxy-3-methylisoxazolo[5,4-b]pyridine: Lacks the chloro group.
3-Methylisoxazolo[5,4-b]pyridine: Lacks both chloro and methoxy groups.
Uniqueness
4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.
Properties
Molecular Formula |
C8H7ClN2O2 |
|---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
4-chloro-6-methoxy-3-methyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H7ClN2O2/c1-4-7-5(9)3-6(12-2)10-8(7)13-11-4/h3H,1-2H3 |
InChI Key |
HHQISNKBIVCGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoroimidazo[1,2-b]pyridazine-6-carboxylicacid](/img/structure/B13009168.png)
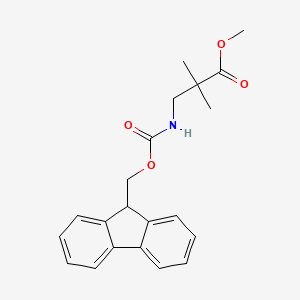


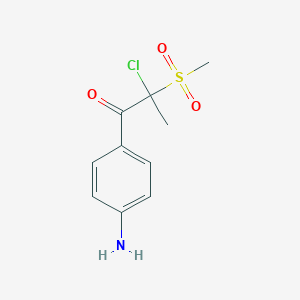
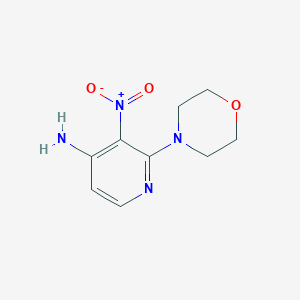
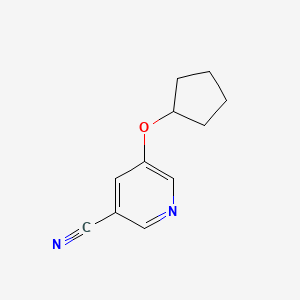

![Methyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13009208.png)
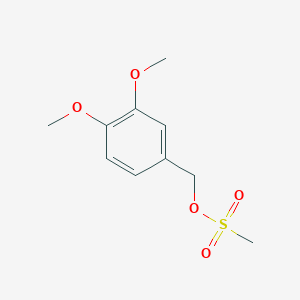


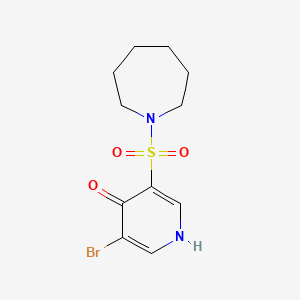
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
